methyl 2-amino-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate is a complex organic compound with the molecular formula C10H12N4O2 and a molecular weight of 220.23 g/mol . This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate can be achieved through various methods. One common approach involves the reaction of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core . This process often includes steps such as bromohydrazone formation, triazinium dicyanomethylide formation, and multistep synthesis involving transition metal-mediated reactions .
Industrial Production Methods
These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine .
Scientific Research Applications
Methyl 2-amino-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological activities, such as enzyme inhibition or receptor binding . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of pyrrolo[2,1-f][1,2,4]triazine, such as:
Remdesivir: An antiviral drug used to treat COVID-19.
Brivanib Alaninate: An antitumorigenic drug.
BMS-690514: An EGFR inhibitor in clinical trials.
Uniqueness
Its versatility in undergoing various chemical reactions and its potential in diverse scientific research fields make it a valuable compound .
Properties
Molecular Formula |
C10H12N4O2 |
---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
methyl 2-amino-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate |
InChI |
InChI=1S/C10H12N4O2/c1-6-12-5-7-3-4-8(14(7)13-6)9(11)10(15)16-2/h3-5,9H,11H2,1-2H3 |
InChI Key |
XAGZEYRITIRYAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC=C2C(C(=O)OC)N)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.